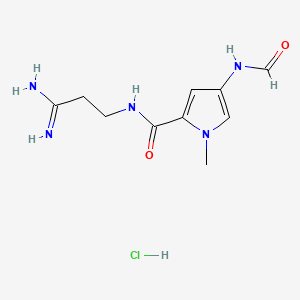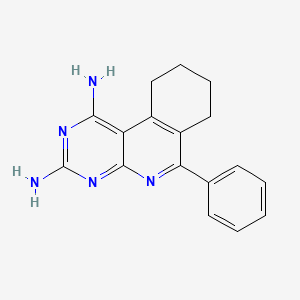
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- is a heterocyclic compound that belongs to the class of bicyclic systems. These compounds are characterized by their fused ring structures, which include nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- typically involves multi-step reactions. One common method includes the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to afford the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific solvents and controlled temperatures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Pyrido[2,3-d]pyrimidines: These compounds also have a fused ring structure but with different nitrogen positioning.
Uniqueness
Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-6-phenyl- is unique due to its specific ring fusion and the presence of phenyl groups, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
53661-24-8 |
|---|---|
Formule moléculaire |
C17H17N5 |
Poids moléculaire |
291.35 g/mol |
Nom IUPAC |
6-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine |
InChI |
InChI=1S/C17H17N5/c18-15-13-11-8-4-5-9-12(11)14(10-6-2-1-3-7-10)20-16(13)22-17(19)21-15/h1-3,6-7H,4-5,8-9H2,(H4,18,19,20,21,22) |
Clé InChI |
PVEKCJDLSKEOIG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N=C(N=C3N=C2C4=CC=CC=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


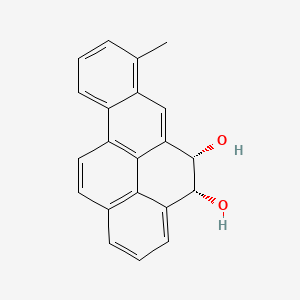

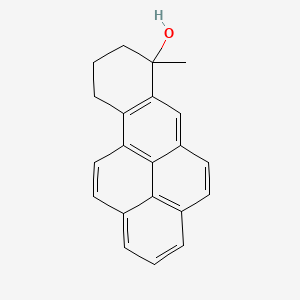
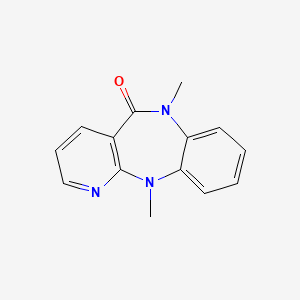

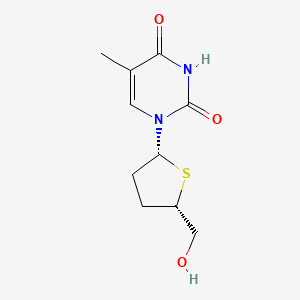
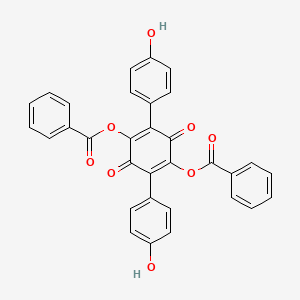
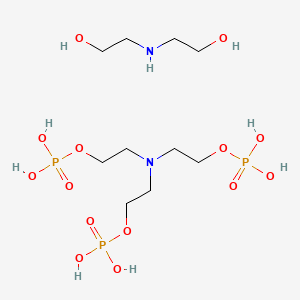
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

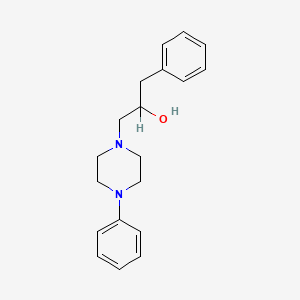
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
